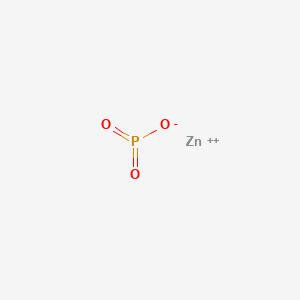

Phosphonic acid, zinc salt (1:1)

Description

Structure

2D Structure

Properties

InChI |

InChI=1S/HO3P.Zn/c1-4(2)3;/h(H,1,2,3);/q;+2/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPRKINNVBONSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PZn+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884746 | |

| Record name | Phosphonic acid, zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14332-59-3 | |

| Record name | Phosphonic acid, zinc salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014332593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Fabrication Methodologies of Zinc Phosphonate

Advanced and Green Synthesis Protocols

Ultrasonic-Template-Microwave (UTM) Assisted Routes for Surface-Modified Nanocrystals

The application of combined ultrasonic, template, and microwave (UTM) methods offers a sophisticated approach to synthesizing surface-modified zinc phosphonate (B1237965) nanocrystals. While direct research on a comprehensive UTM route for zinc phosphonate is emerging, the principles can be understood from related synthesis techniques. Ultrasonic methods, for instance, have been successfully employed in the rapid synthesis of nanocrystals of fluorescent microporous metal-organic frameworks (MOFs), such as Zn₃(BTC)₂·12H₂O. researchgate.net This approach is recognized for being simple, efficient, low-cost, and environmentally friendly. researchgate.net The ultrasonic irradiation can affect the reaction and crystallization, with the size of nanoparticles increasing with longer reaction times, allowing for tunable size and shape. researchgate.net

Microwave-assisted synthesis is another key component, valued for its ability to enable rapid and uniform heating, which can lead to the formation of pure, well-defined nanostructures. nih.gov This "green technology" approach allows for precise control over the properties of the resulting nanomaterials. nih.gov The combination of microwave and ultrasonic waves has been explored for the synthesis of ZnO micro/nanostructures, demonstrating the potential of hybrid energy-assisted methods. nih.gov

Although a specific template method for "Phosphonic acid, zinc salt (1:1)" is not detailed in the provided context, templating is a common strategy in nanomaterial synthesis to control size, shape, and porosity. The synergy of these three techniques in a UTM route is anticipated to provide exceptional control over the nanocrystal characteristics of zinc phosphonates.

Direct Precipitation from Organic Phosphonic Acid and Zinc Salt Solutions

Direct precipitation is a straightforward and cost-effective method for producing zinc phosphonate. derpharmachemica.com This technique involves the reaction of a soluble zinc salt with an organic phosphonic acid in a solution, leading to the precipitation of the insoluble zinc phosphonate product. The simplicity of this method makes it suitable for large-scale production. derpharmachemica.comorientjchem.org

The process typically involves mixing aqueous solutions of the precursors, such as zinc nitrate (B79036) and a specific phosphonic acid. derpharmachemica.comorientjchem.org The control of nucleation, aging, and particle growth in the solution is crucial. derpharmachemica.com Factors such as the concentration of reactants, the rate of addition of the precipitating agent, and the temperature all play a significant role in determining the final particle size and morphology. orientjchem.orgresearchgate.net For instance, in the synthesis of ZnO nanoparticles by a similar method, the use of different precursors like zinc acetate (B1210297) and ammonium (B1175870) carbonate has been reported. orientjchem.org

Interactive Table: Parameters in Direct Precipitation of Zinc-Based Nanoparticles

| Parameter | Effect on Nanoparticle Characteristics | Source |

|---|---|---|

| Precursor Type | Influences the reaction kinetics and final product purity. | orientjchem.org |

| Precipitating Agent | Affects the rate of precipitation and particle morphology. | orientjchem.org |

| Reactant Concentration | Higher concentrations can lead to faster nucleation and smaller initial particles, but may also promote agglomeration. | researchgate.net |

| Temperature | Can influence particle size; for example, in ZnO synthesis, an optimal temperature of 80°C followed by calcination produced the smallest particles. | researchgate.net |

| Stirring Speed | Ensures homogeneous mixing and can affect particle size distribution. | mdpi.com |

| Calcination Temperature | A post-synthesis heat treatment that can induce phase changes and crystal growth. For ZnO, calcination at 500°C was found to be effective. | researchgate.net |

High-Throughput Synthesis Strategies for Diversified Zinc Phosphonates

High-throughput (HT) synthesis methods have emerged as a powerful tool for rapidly exploring a wide range of reaction parameters to discover new materials and optimize synthesis conditions. researchgate.net These automated techniques are particularly valuable for creating diverse libraries of zinc phosphonates with varying compositions and structures. researchgate.net

HT methods often employ multi-clave setups with miniaturized reactors, allowing for the simultaneous execution of numerous reactions under different conditions, such as varying metal salts, phosphonic acid linkers, solvents, temperatures, and pH levels. researchgate.net This approach has been successfully used to synthesize novel zinc phosphonocarboxylates and other metal tetraphosphonates under hydrothermal conditions. researchgate.net The ability to rapidly screen a large parameter space accelerates the discovery of materials with desired properties, such as porosity. researchgate.netresearchgate.net For example, a V-shaped diphosphonic acid was used in a high-throughput investigation that led to the isolation of two new porous metal phosphonates. researchgate.net

Valorization of Industrial Waste Streams for Zinc Phosphonate Production

The synthesis of zinc phosphonates can be made more sustainable and economical by utilizing industrial waste streams as a source of zinc. mdpi.com Galvanic sludge, a byproduct of the electroplating industry, is one such waste stream that contains significant amounts of zinc. mdpi.com

A process has been developed to produce zinc-ammonium phosphate (B84403) from this waste. The sludge is first treated with an acid, such as hydrochloric acid, to extract the zinc ions into a solution. mdpi.com This zinc-rich solution is then reacted with a phosphorus source, like diammonium phosphate, and the pH is adjusted with an ammonia (B1221849) solution to precipitate zinc-ammonium phosphate. mdpi.com This approach not only provides a valuable product from waste but also addresses the environmental concerns associated with the disposal of heavy metal-containing sludge. mdpi.com Similar principles can be applied to produce zinc phosphonate by selecting the appropriate phosphonic acid as the precipitating agent. The recovery of materials from industrial waste is a key area of research for sustainable manufacturing. ekb.eg

Influence of Synthesis Conditions on Material Characteristics

The properties of zinc phosphonate are not solely determined by the chosen synthesis method but are also heavily influenced by the specific conditions under which the synthesis is performed.

Role of Precursor Selection and Stoichiometry

The choice of precursors—the zinc salt and the organic phosphonic acid—is fundamental in defining the final structure and properties of the resulting zinc phosphonate. The nature of the organic group in the phosphonic acid dictates the connectivity and dimensionality of the resulting framework. For instance, using bifunctional phosphonate anions is a strategy for synthesizing porous metal phosphonates. scilit.com

Stoichiometry, the molar ratio of the reactants, is a critical parameter that must be precisely controlled. mdpi.com In the synthesis of functionalized mesoporous silica (B1680970) thin films with propyl-copper-phosphonate groups, maintaining the correct stoichiometry between the silica precursors and the functional phosphonate groups was essential to achieve the desired Si:P ratio in the final material. mdpi.com Similarly, in the formation of zinc phosphate coatings, the concentration of Zn²⁺ ions in the phosphating bath is an important parameter that influences the formation of suitable zinc phosphate crystals. mdpi.com

Impact of pH and Temperature on Structural Formation

The pH of the reaction medium and the synthesis temperature are two of the most influential parameters affecting the formation, morphology, and crystallinity of zinc phosphonates. mdpi.comresearchgate.net

pH: The pH of the phosphating bath has a strong effect on the formation and characteristics of the phosphate film. researchgate.net An increase in pH from 1.5 to 2.5 has been shown to increase the weight of zinc phosphate coatings, indicating that pH plays a crucial role in the deposition process. researchgate.net In the synthesis of morphologically different zinc phosphate nanostructures, plate-like samples were obtained at a pH ≤ 3.5, while flower-like samples were formed at a pH ≥ 4.0. researchgate.net

Temperature: Temperature influences reaction kinetics and crystal growth. mdpi.com In the formation of zinc phosphate coatings, higher temperatures can increase the metal dissolution rate, leading to the formation of larger crystals. mdpi.com However, an optimal temperature often exists. For instance, phosphating baths maintained at temperatures between 60 and 65°C have been shown to produce thicker films with higher zinc content and enhanced corrosion resistance. researchgate.net Conversely, excessively high temperatures can sometimes be detrimental. For zinc phosphate coatings, dehydration can begin at temperatures as low as 110-150°C. srce.hr

Interactive Table: Effect of pH and Temperature on Zinc Phosphate Formation

| Parameter | Condition | Observed Effect | Source |

|---|---|---|---|

| pH | Increased from 1.75 to 2.75 | Decreased iron content and increased zinc and phosphorus content in the coating, indicating better surface coverage. | researchgate.net |

| pH | ≤ 3.5 | Formation of plate-like α-Zn₃(PO₄)₂·4H₂O nanostructures. | researchgate.net |

| pH | ≥ 4.0 | Formation of flower-like α-Zn₃(PO₄)₂·4H₂O nanostructures. | researchgate.net |

| Temperature | 50-75 °C | Affects the film's appearance, porosity, and composition. | researchgate.net |

| Temperature | 60-65 °C | Produced thicker films with higher zinc content and improved corrosion resistance. | researchgate.net |

| Temperature | 110-150 °C | Onset of dehydration in zinc phosphate coatings. | srce.hr |

Control over Reaction Time and Substrate Concentrations

The synthesis of zinc phosphonate is a process where the final properties of the material, including its morphology, crystallinity, and purity, are critically dependent on the precise control of reaction parameters. Among the most influential of these parameters are the reaction time and the concentrations of the initial substrates. Adjusting these variables allows for the tailored fabrication of zinc phosphonate materials for specific applications.

Reaction Time

The duration of the reaction has a significant impact on the formation, growth, and structural characteristics of zinc phosphonate coatings and particles. Research indicates that the initial deposition can be very rapid, with subsequent changes in the material's morphology and properties over longer periods.

Studies on the formation of zinc phosphate coatings on metal surfaces show that the initial deposition and crystal formation occur very quickly. researchgate.net For instance, when forming coatings on steel, zinc phosphate crystals begin to appear on the surface within just 5 seconds of immersion in a phosphating bath. researchgate.net The deposition is fastest during the first minute, after which the rate decreases as the surface becomes covered. researchgate.net A study on a conventional precipitation method to synthesize zinc phosphate nanoparticles found that the reaction was allowed to proceed for a maximum of 60 minutes, as no further improvement in the yield was observed beyond this point. austinpublishinggroup.com

The evolution of the coating's morphology is a direct function of time. A complete hopeite (Zn₃(PO₄)₂·4H₂O) coating can be formed on a zinc alloy substrate in as little as one minute. researchgate.net The reaction time has a marked impact on the morphologies and microstructures of the resulting coating. researchgate.net Similarly, the reaction between zinc oxide nanoparticles and phosphate ions shows a time dependency, with the composition of the resulting solid material changing between 1 hour and 24 hours of reaction. nih.gov

Table 1: Effect of Reaction Time on Zinc Phosphonate Formation

| Reaction Time | Observation | Source |

|---|---|---|

| 5 seconds | Initial zinc phosphate crystals appear on steel surface. | researchgate.net |

| 1 minute | A complete hopeite coating is formed on a zinc alloy. | researchgate.net |

| 1 minute | Coating deposition is very fast. | researchgate.net |

| > 1 minute | Rate of coating deposition decreases as surface is covered. | researchgate.net |

| 60 minutes | Reaction yield reaches maximum in a conventional precipitation synthesis. | austinpublishinggroup.com |

The concentration of reactants, including the zinc source (e.g., zinc oxide), the phosphorus source (e.g., phosphoric acid), and any additives or accelerators, is a crucial factor in controlling the synthesis of zinc phosphonate. google.comresearchgate.net The stoichiometry and concentration directly influence the quality, composition, and physical properties of the final product. google.com

In the industrial production of zinc phosphate pigments, the concentration of the phosphoric acid used can range from 20% to 85% by weight, while the zinc oxide slurry concentration is typically between 10% and 50% by weight. google.com Maintaining these concentrations is vital to ensure the resulting mixture does not become too viscous, which would impede processing, or too dilute, which could adversely affect the product quality. google.com

The concentration of other ions in the synthesis solution also plays a determinative role. For example, in zinc phosphating of steel, the concentration of iron in the phosphating bath is very important; the crystal size and the thickness of the resulting layer have been found to be dependent on the iron content. researchgate.net Similarly, the concentration of activating agents, such as copper acetate, can influence the coating weight. An increase in the concentration of the activation solution has been found to decrease the final coating weight on steel substrates. researchgate.net

The interaction between zinc oxide and phosphate solutions further highlights the importance of concentration. The extent of conversion of zinc oxide to zinc phosphate is dependent on the type and concentration of the phosphate source.

Table 2: Effect of Substrate Concentration on Zinc Phosphonate Properties

| Controlled Substrate | Concentration Range/Condition | Effect on Product | Source |

|---|---|---|---|

| Phosphoric Acid | 20 - 85% by weight | Affects viscosity and product quality. | google.com |

| Zinc Oxide Slurry | 10 - 50% by weight | Affects viscosity and product quality. | google.com |

| Iron | Varied in phosphating bath | Influences crystal size and coating thickness. | researchgate.net |

| Activator (Copper Acetate) | Increased concentration | Decreased coating weight. | researchgate.net |

| Phosphate Solution | Reaction with ZnO | Affects the Phosphorus/Zinc molar ratio in the final solid. | nih.gov |

By carefully controlling both the reaction time and the concentrations of all chemical species in the synthesis process, it is possible to produce zinc phosphonate with desired characteristics such as specific crystal morphologies, coating thicknesses, and chemical compositions.

Structural Elucidation and Advanced Characterization of Zinc Phosphonate Materials

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for characterizing the intricate structural details of zinc phosphonate (B1237965) materials. By interacting with different forms of electromagnetic radiation, these techniques provide a wealth of information regarding molecular bonding, vibrational modes, electronic transitions, and elemental composition.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and probing the bonding environment within zinc phosphonate materials. The interaction of infrared radiation with the material excites molecular vibrations, and the resulting absorption spectrum serves as a unique molecular fingerprint.

In the context of zinc phosphonates, FTIR is particularly useful for observing the vibrations of the phosphonate group (PO₃). The binding of phosphonic acid to a zinc surface often results in the formation of tridentate complexes. researchgate.netresearchgate.net This is evidenced by the disappearance of the P=O stretching band and the P-O-H stretching bands, and the appearance of a broad, strong band associated with the vibrations of the deprotonated PO₃²⁻ group bonded to the metal surface. researchgate.net

Key vibrational bands for zinc phosphonate and related materials are summarized in the table below. The precise positions of these bands can be influenced by factors such as the nature of the organic group attached to the phosphorus atom, the crystalline structure, and the presence of water molecules. For instance, in studies of phosphonic acids on zinc oxide, the formation of a tridentate bond is indicated by the absence of the P=O band and the appearance of bands corresponding to symmetric P-O stretching. researchgate.net The vibration band between 1100 and 850 cm⁻¹ often shows several intense peaks, which can be attributed to the asymmetric stretching of P-O or P-OH bonds in complex phosphate (B84403) and hydroxide (B78521) reaction products. researchgate.net

Table 1: Characteristic FTIR Bands for Zinc Phosphonate and Related Materials

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Asymmetric P-O / P-OH stretching | 871, 976, 1055 | researchgate.net |

| P-O-H stretching | 900-1050 | researchgate.net |

| P-O(H) bond | 951, 967 | researchgate.net |

| P=O bond | 1126, 1168 | researchgate.net |

| P=O stretching | ~1250 | researchgate.net |

| Asymmetric COO⁻ stretching | 1618 | researchgate.net |

| Symmetric COO⁻ stretching | 1367 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

It is important to note that the presence of different conformers due to hydrogen bonding can lead to the splitting of bands, as seen with the P=O and P-O(H) bonds in some phosphinic acid systems. researchgate.net

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and can offer a clearer resolution of certain vibrational bands compared to FTIR, especially in the phosphate stretching region. nih.gov

For zinc phosphate materials, Raman spectroscopy is effective in identifying the symmetric stretching mode of the phosphate group (PO₄³⁻), which can be used to identify the specific zinc phosphate mineral. nih.gov The spectra of zinc phosphate nanocrystals show multiple peaks in the 120 to 600 cm⁻¹ range, corresponding to P-O bending and stretching vibrations. researchgate.net A prominent peak around 970 cm⁻¹ is also characteristic of the phosphate group. researchgate.net

The hydroxyl stretching region in the Raman spectra can also be used to differentiate between different zinc phosphate minerals based on their distinct patterns, which are influenced by their crystal structures. nih.gov For example, spencerite and tarbuttite show characteristic sharp bands at 3516 cm⁻¹ and 3446 cm⁻¹, respectively. nih.gov

Table 2: Key Raman Shifts for Zinc Phosphate Materials

| Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

| P-O bending and stretching | 120 - 600 | researchgate.net |

| PO₄ symmetric stretching | ~951 | researchgate.net |

| PO₄ symmetric stretching | ~970 | researchgate.net |

| Hydroxyl stretching (tarbuttite) | 3446 | nih.gov |

| Hydroxyl stretching (spencerite) | 3516 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The intensity of Raman bands can be low in some cases, such as for thin phosphonate layers on metal surfaces after sonication, making it challenging to identify all the contributions from the organic layer. conicet.gov.ar

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring its absorbance of ultraviolet and visible light. slideshare.net The absorption of energy promotes electrons from lower energy orbitals to higher energy orbitals. The types of electronic transitions that can occur include σ→σ, n→σ, π→π, and n→π. slideshare.net

In the context of zinc phosphonate materials, UV-Vis spectroscopy can provide insights into their electronic structure and optical properties. For instance, solid-state diffuse reflectance UV-Vis spectra of certain zinc phosphonate clusters have shown absorption maxima around 250, 320, and 390 nm. psu.edu The position of these absorption bands can be influenced by the coordination environment of the zinc ions and the nature of the phosphonate ligands.

Furthermore, UV-Vis reflectance spectra have been used to assess the color and photocatalytic activity of zinc phosphate-based materials. jmst.org For example, the treatment of zinc oxide with phosphoric acid leads to changes in the UV-Vis reflectance spectrum, indicating the formation of zinc phosphate. jmst.org The presence of charge transfer (CT) bands, which arise from a change in electron distribution between the metal and a ligand, can also be observed in the UV-Vis spectra of transition metal complexes. bpchalihacollege.org.in These transitions, such as ligand-to-metal charge transfer (LMCT), are typically very intense. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the local environment of specific nuclei within a material. For zinc phosphonates, solid-state ³¹P and ¹³C NMR are particularly informative.

³¹P Magic Angle Spinning (MAS) NMR provides detailed information about the phosphorus environment, including the connectivity of the PO₃ groups. acs.org The chemical shift and the chemical shift anisotropy (CSA) are sensitive to the coordination mode of the phosphonate group. For example, it is possible to differentiate between (111), (112), and (122) connectivities of the PO₃ groups in zinc phosphonates based on the extended chemical shift asymmetry parameter (ηe). acs.org A study on various zinc phosphonates found that ηe values of approximately 0.4, 0.8, and 1.1 correspond to (111), (112), and (122) connectivities, respectively. acs.org The isotropic chemical shift (δiso) for zinc methylphosphonate, for instance, has been reported at 32.6 ppm. acs.org

¹³C Cross-Polarization Magic Angle Spinning (CP MAS) NMR is used to investigate the organic components of the zinc phosphonate material. It provides information about the different carbon environments and can be used to confirm the presence of the organic ligand and to detect any decomposition byproducts. researchgate.net The chemical shifts in ¹³C CP MAS NMR spectra can be correlated with the crystal structure, providing insights into the number of symmetry-independent carbon atoms and the ligand-to-metal ratio. rsc.org For example, in a study of a zinc coordination polymer, the ¹³C NMR signals for the 2-oximinopropionate ligand were observed at 10.3 ppm, 158.0 ppm, and 171.2 ppm. researchgate.net

Table 3: Representative Solid-State NMR Data for Zinc Phosphonate and Related Materials

| Nucleus | Technique | Parameter | Value (ppm) | Compound/Connectivity | Reference |

| ³¹P | MAS NMR | δiso | 32.6 | Zn(O₃PCH₃) | acs.org |

| ³¹P | MAS NMR | δiso | 27.7 | Zn(O₃PCH₃)·n-C₄H₉NH₂ | acs.org |

| ³¹P | Static NMR | Δ | 41.8 | Zn(O₃PCH₃) | acs.org |

| ³¹P | Static NMR | Δ | 51.7 | Zn(O₃PCH₃)·n-C₄H₉NH₂ | acs.org |

| ¹³C | CP MAS NMR | δ | 10.3, 158.0, 171.2 | Zn(PAO)₂(H₂O)₂ | researchgate.net |

This table is interactive. Click on the headers to sort the data. Δ represents the chemical shift anisotropy.

Solid-state NMR has also been employed to study layered metal phosphonates, revealing details about the structure and dynamics of the organic linkers. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. acs.org This is achieved by irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons.

For zinc phosphonate materials, XPS is crucial for confirming the binding of the phosphonic acid to the zinc-containing surface and for determining the valence state of the constituent elements. rsc.org For example, in the analysis of zinc phosphate coatings, the Zn 2p spectrum typically shows two peaks corresponding to Zn 2p₃/₂ and Zn 2p₁/₂, indicating a +2 valence state for zinc. researchgate.net The binding energies for these peaks are often observed around 1022 eV and 1045 eV, respectively. researchgate.net

The P 2p spectrum provides information about the phosphorus environment. The binding energy of the P 2p peak can shift upon complexation, confirming the formation of the zinc phosphonate. acs.org The O 1s spectrum can also be deconvoluted to distinguish between different oxygen environments, such as lattice oxygen in zinc oxide and oxygen in the phosphonate group or surface hydroxyl groups. researchgate.net

Table 4: Typical XPS Binding Energies for Zinc Phosphonate and Related Systems

| Element | Orbital | Binding Energy (eV) | Species/Compound | Reference |

| Zn | 2p₃/₂ | ~1022.3 | ZnPO coating | researchgate.net |

| Zn | 2p₁/₂ | ~1045.1 | ZnPO coating | researchgate.net |

| O | 1s | ~530.0 | Lattice oxygen in ZnO | researchgate.net |

| O | 1s | ~532.2 | Hydroxyl groups on ZnO | researchgate.net |

| C | 1s | ~284.8 | Adventitious carbon | researchgate.net |

This table is interactive. Click on the headers to sort the data.

XPS analysis has shown that surface treatments, such as oxygen plasma, can create reactive oxygen species on a zinc oxide surface, leading to a more robust binding of phosphonic acids. rsc.orgelsevier.com

Ultraviolet Photoelectron Spectroscopy (UPS) is another surface-sensitive photoemission technique that uses lower energy ultraviolet photons (typically from a helium discharge lamp) to probe the valence electronic states of a material. thermofisher.com It provides valuable information about the electronic structure near the Fermi level and is used to determine the work function of a surface. thermofisher.comresearchgate.net

The work function is a critical parameter for materials used in electronic devices, as it determines the energy required to remove an electron from the surface. researchgate.net The work function can be significantly influenced by surface modifications, such as the adsorption of a phosphonic acid layer. researchgate.net

UPS spectra of the valence band region are often used for "fingerprinting" materials, as the peak assignments can be complex due to the high degree of hybridization in molecular orbitals. thermofisher.com For a more complete understanding of the valence band, UPS is often used in conjunction with XPS, as the ionization cross-section of an orbital depends on the incident photon energy. thermofisher.com

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of a specific element within a material. In the context of zinc phosphonates, XAS, particularly at the zinc K-edge, provides valuable information about the coordination environment of the zinc atoms. iucr.orgacs.org

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.orgresearchgate.netresearchgate.net For instance, the position and features of the absorption edge can differentiate between tetrahedral and octahedral coordination of zinc. iucr.org Studies have shown that the Zn K-edge position in various zinc compounds can range from 9660.5 to 9666.0 eV, with these variations reflecting changes in zinc coordination. iucr.org

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the number, type, and distance of neighboring atoms. researchgate.net Analysis of the EXAFS spectrum can reveal the bond lengths between zinc and the oxygen atoms of the phosphonate groups. For example, in some zinc-covalent organic frameworks, EXAFS data has indicated Zn-N/O coordination with bond distances of 1.98 ± 0.02 Å (Zn-N) and 2.09 ± 0.02 Å (Zn-O). researchgate.net This technique has also been successfully applied to study the zinc environment in complex systems like Langmuir-Blodgett films, revealing that zinc ions are bound to the heads of phospholipid molecules. nih.gov

Infrared Reflection-Absorption Spectroscopy (IRRAS) for Surface-Bound Species

Infrared Reflection-Absorption Spectroscopy (IRRAS) is a surface-sensitive technique used to study thin films and adsorbed molecules on reflective substrates. While specific IRRAS studies on "Phosphonic acid, zinc salt (1:1)" are not prevalent in the provided search results, the principles of infrared spectroscopy are widely applied to characterize phosphonate-containing materials. mdpi.com

Standard infrared (IR) spectroscopy is a powerful tool for identifying functional groups and understanding the chemical structure of materials. mdpi.com In zinc phosphonates, IR spectroscopy can confirm the presence of P-O and P-C bonds within the phosphonate group, as well as O-H bonds from coordinated water molecules or hydroxyl groups. acs.org The absorption peaks in an IR spectrum act as "chemical fingerprints," allowing for the identification of specific molecular vibrations. mdpi.com For thin films, where the signal-to-noise ratio can be low, depositing the film on a porous substrate with a high surface area can enhance the signal and enable reliable analysis. mdpi.com

Diffraction and Microscopic Characterization

Diffraction and microscopy techniques are essential for determining the crystal structure, phase purity, and morphology of zinc phosphonate materials.

Powder X-ray Diffraction (PXRD) for Crystal Structure and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing crystalline materials. It provides information about the crystal structure, phase composition, and crystallite size of a powdered sample. For zinc phosphonates, PXRD is routinely used to identify the crystalline phases formed during synthesis and to confirm the purity of the product. rsc.orgrsc.orgacs.orgresearchgate.netscirp.org

The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to each crystalline material. By comparing the experimental PXRD pattern to standard diffraction data from databases like the JCPDS (now ICDD), the phases present in the sample can be identified. scirp.org For example, the PXRD pattern of zinc phosphate nanocrystals has been shown to match the standard data for hopeite (Zn₃(PO₄)₂·4H₂O). scirp.org

PXRD is also crucial for Rietveld refinement, a method used to refine the crystal structure of a material from powder diffraction data. rsc.orgrsc.orgresearchgate.net This technique was instrumental in determining the crystal structure of a microporous zinc phosphonate, CAU-25, by combining it with single-crystal X-ray diffraction data. rsc.orgrsc.orgresearchgate.net Furthermore, PXRD can be used to monitor the formation of different phosphate layers on steel surfaces, identifying compounds like phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) and hopeite. imim.pl

Table 1: Representative PXRD Data for Zinc Phosphonate and Related Materials

| Compound/Material | Key 2θ Peaks (°) | Corresponding Crystal Plane | Reference |

| Zinc Phosphate Nanocrystals | 9.65, 16.68, 17.79, 18.26, 19.38, 22.17, 25.67, 31.31, 35.67, 39.88, 46.78, 47.54, 49.94, 56.41, 61.07 | (020), (200), (210), (011), (040), (230), (221), (241), (002), (171), (371), (521), (402), (123), (303) | scirp.org |

| Zinc Oxide (hydrothermal) | (prominently grown along) | (001), (002), (101) | mdpi.com |

Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material. researchgate.netresearchgate.net By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed model of the crystal structure, including bond lengths and angles, can be obtained. nih.govnih.gov

SCXRD has been successfully employed to determine the atomic resolution structure of various zinc phosphonate compounds. For instance, the structure of a novel 3D zinc organophosphonate, Zn(O₃PCH₂NHC₄H₈NHCH₂PO₃)·H₂O, was determined using SCXRD, revealing a triclinic space group P-1 and a 3D open-framework with one-dimensional channels. researchgate.net Similarly, the crystal structure of another zinc phosphonate, CAU-25, was elucidated by combining SCXRD and PXRD data. rsc.orgrsc.orgresearchgate.net This technique has also been used to characterize zinc hydroxymethylphosphonate, Zn(O₃PCH₂OH), which crystallizes in the trigonal space group R3̄ and features circular channels. acs.org

Table 2: Crystallographic Data for Selected Zinc Phosphonate Compounds from SCXRD

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

| Zinc Organophosphonate | Zn(O₃PCH₂NHC₄H₈NHCH₂PO₃)·H₂O | Triclinic | P-1 | 3D open-framework with 1D channels | researchgate.net |

| Zinc Hydroxymethylphosphonate | Zn(O₃PCH₂OH) | Trigonal | R3̄ | Channel structure with octahedrally coordinated Zn | acs.org |

| Zinc Biphenylylenebis(phosphonate) | Zn₂(O₃PC₁₂H₈PO₃)·2H₂O | Orthorhombic | Pnn2 | Layered structure with octahedrally coordinated Zn | acs.org |

| Zinc tert-Butylphosphonate | [Zn(tBuPO₃)(H₂O)]·H₂O | Not specified | Not specified | Not specified | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Particle Size

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the internal structure, morphology, and size of materials at the nanoscale. nih.gov A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the transmitted electrons.

TEM has been utilized to characterize the morphology and particle size of zinc phosphonate-related materials. For example, TEM images of zinc phosphate nanocrystals revealed that the product had good dispersion with a particle size of 30-35 nm. scirp.org In other studies, TEM has been used to visualize the nanoscale structure of zinc oxide nanoparticles, showing their size distribution and crystalline nature through selected area electron diffraction (SAED) patterns. researchgate.netmdpi.com The ability of TEM to provide real-time imaging of nanoscale dynamics also makes it a valuable tool for understanding the formation and growth of nanoparticles. nih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of a material. nih.govresearchgate.net A focused beam of electrons is scanned across the surface of the sample, and the resulting signals (such as secondary electrons and backscattered electrons) are used to create an image.

SEM is widely used to study the surface morphology of zinc phosphonate materials and coatings. nih.gov It can reveal details about the shape, size, and arrangement of crystals or particles on the surface. For instance, SEM has been used to assess the uniformity of zinc phosphate coatings on steel, showing the layer thickness and surface morphology. mdpi.comnih.gov

In conjunction with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental mapping of the surface. nih.govresearchgate.netmdpi.com EDS analysis identifies the elemental composition of a specific area on the sample by detecting the characteristic X-rays emitted when the electron beam interacts with the atoms. This combination of SEM and EDS is powerful for confirming the distribution of zinc, phosphorus, and other elements within the material and for identifying the composition of different phases or corrosion products. nih.govresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Binding Information

Atomic Force Microscopy (AFM) serves as a high-resolution imaging tool to investigate the surface morphology and topography of zinc phosphonate materials. chalcogen.roresearchgate.net Studies on zinc oxide (ZnO) films modified with alkylphosphonic acids reveal that AFM is instrumental in confirming the formation of well-covered surfaces with minimal to no multilayer formation. rsc.orgelsevier.com The technique allows for detailed observation and evaluation of textural and morphological characteristics, which is crucial for understanding the properties of thin films. chalcogen.ro

For instance, in the analysis of radio frequency (RF) sputter-deposited ZnO films modified with phosphonic acids, AFM imaging confirmed good surface coverage. rsc.orgelsevier.com The resulting surfaces are characterized by their smoothness and the presence of densely packed monolayers. This is often corroborated by contact angle measurements, which also indicate good surface coverage. rsc.orgresearchgate.net The versatility of AFM allows for the meticulous observation and evaluation of the textural and morphological characteristics of these films, surpassing other microscopic methods in certain aspects. chalcogen.ro

The surface roughness of materials like zinc aluminum oxide (ZAO) thin films can be accurately determined using AFM, providing data on parameters such as average roughness, root mean square (RMS) roughness, and maximum peak-to-valley height. chalcogen.roresearchgate.net For example, the surface roughness of ZAO films was found to increase with higher annealing temperatures, a detail quantifiable by AFM. chalcogen.roresearchgate.net This capability to measure nanometric dimensional surface roughness and visualize surface nano-texture is a key advantage of AFM analysis. chalcogen.roresearchgate.net

Porosity and Surface Area Determination

The porosity and specific surface area are critical parameters that define the performance of zinc phosphonate materials in various applications. These properties are typically characterized using gas sorption analysis.

Brunauer-Emmett-Teller (BET) Method for Specific Surface Area

The Brunauer-Emmett-Teller (BET) method is a widely accepted technique for determining the specific surface area of porous and solid materials. upi.eduanton-paar.comwikipedia.org The theory, an extension of the Langmuir theory of monolayer adsorption, applies to multilayer adsorption of a gas on a solid surface. wikipedia.orglibretexts.org Typically, nitrogen gas is used as the adsorbate at its boiling point (77 K). wikipedia.org By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated. The analysis of the linear portion of this isotherm allows for the calculation of the monolayer capacity, from which the total specific surface area is derived. anton-paar.comlibretexts.org

The specific surface area is a crucial property influencing dissolution rates, catalytic activity, and adsorption capacity. anton-paar.comiitk.ac.in For instance, nanoparticle zinc oxide can exhibit significantly higher surface areas (e.g., up to 54 m²/g) compared to commercial-grade zinc oxide (2.5 to 12 m²/g), which enhances its properties for applications like UV blocking. libretexts.org The BET method provides a means to quantify this critical parameter. upi.edu

The shape of the adsorption isotherm can provide additional information about the material's porosity. Type IV isotherms, for example, are characteristic of mesoporous materials (pore diameters between 2-50 nm) and exhibit a hysteresis loop due to capillary condensation within the pores. libretexts.org

Barrett-Joyner-Halenda (BJH) Method for Pore Size Distribution

The Barrett-Joyner-Halenda (BJH) method is a classical approach used to calculate the pore size distribution of mesoporous materials from the desorption branch of a nitrogen adsorption isotherm. numberanalytics.comresearchgate.net This model is based on the Kelvin equation, which relates the pore diameter to the pressure at which condensation or evaporation of the adsorbate occurs within the pores. numberanalytics.com The BJH analysis provides information on the distribution of pore volume as a function of pore size, which is critical for understanding the material's performance in applications like catalysis and adsorption. numberanalytics.comresearchgate.net

The BJH method assumes a cylindrical pore geometry and is most accurate for materials with pores in the mesoporous range (2-50 nm). numberanalytics.com While it has limitations and is not suitable for microporous materials (pore sizes < 2 nm), it remains a widely used technique for characterizing the pore structure of many materials. numberanalytics.com The resulting pore size distribution curve can be unimodal or multimodal, indicating the presence of one or multiple dominant pore sizes. youtube.com

Recent advancements have led to the development of models like the differential BJH (D-BJH), which aims to address some of the limitations of the traditional BJH model by integrating multilayer adsorption and capillary condensation processes with more advanced numerical techniques. nih.gov

Micropore Analysis Techniques (e.g., t-plot method)

For materials containing micropores (pores < 2 nm), specific analysis techniques are required. The t-plot method is a common technique used to determine the micropore volume and the external surface area of a microporous material. researchgate.nettennessee.edu This method involves plotting the volume of gas adsorbed against the statistical thickness (t) of the adsorbed layer on a non-porous reference material at the same relative pressure. researchgate.netutah.edu

A linear relationship in the t-plot indicates adsorption on the external surface, while an upward deviation from linearity at low relative pressures signifies the filling of micropores. researchgate.net The intercept of the extrapolated linear portion of the plot provides the micropore volume, and the slope can be used to calculate the external surface area. tennessee.edu The total BET surface area is the sum of the micropore surface area and the external surface area. researchgate.net

The t-plot method relies on the use of a suitable non-porous reference isotherm with similar surface chemistry to the sample being analyzed. researchgate.net While it is a powerful tool, its accuracy can be affected by the choice of the reference isotherm and is generally considered more accurate for microporous than for mesoporous materials. utah.eduresearchgate.net

Investigations into Binding Modes and Interfacial Interactions

Understanding how phosphonic acids bind to metal oxide surfaces is crucial for controlling the properties of the resulting materials.

Phosphonate Anchoring to Metal Oxide Surfaces (e.g., ZnO)

The anchoring of phosphonic acids to zinc oxide (ZnO) surfaces is a key aspect of forming stable zinc phosphonate layers. Research indicates that phosphonic acids can form strong, stable covalent bonds with the ZnO surface. mdpi.com The phosphonic acid headgroup deprotonates and binds to the zinc atoms on the oxide surface. mdpi.comunipa.it

Studies combining techniques like X-ray Photoelectron Spectroscopy (XPS) and Infrared Reflection-Absorption Spectroscopy (IRRAS) have elucidated the binding modes. rsc.orgelsevier.com It has been shown that alkylphosphonic acids, such as octadecylphosphonic acid, can bind to the ZnO surface in a predominantly tridentate fashion. rsc.orgresearchgate.net This involves the three oxygen atoms of the phosphonate group interacting with the zinc surface. However, other binding motifs, such as bidentate and monodentate, are also possible and may coexist, leading to a heterogeneous population of binding motifs on the ZnO surface. mdpi.comunipa.it

The nature of the ZnO surface plays a significant role in the binding process. For instance, oxygen plasma treatment of the ZnO surface can create reactive oxygen species that facilitate a more robust binding of the phosphonic acids. rsc.orgelsevier.com The length of the alkyl chain in the phosphonic acid molecule can also influence the stability and ordering of the resulting self-assembled monolayers (SAMs). researchgate.net Longer alkyl chains tend to form more stable and well-ordered SAMs. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have complemented experimental findings, showing that a multidentate bonding, involving both P=O and P-O moieties of the phosphonic group, is energetically favorable. unipa.it These investigations into the binding mechanisms are essential for the rational design of functional zinc phosphonate materials with tailored surface properties.

Formation of Self-Assembled Monolayers (SAMs)

The formation of self-assembled monolayers (SAMs) using phosphonic acids on zinc-containing surfaces is a thermodynamically favorable process driven by the strong interaction between the phosphonic acid anchoring group and the metal oxide substrate. ethz.chrsc.org This technique is of significant interest for modifying the surface properties of materials like zinc oxide (ZnO), which is widely used in applications such as solar cells and catalysts. nih.govacs.org The process typically involves immersing a substrate into a solution containing the phosphonic acid molecules, leading to the spontaneous organization of a densely packed molecular layer. ethz.ch

The quality and structure of the resulting SAM are highly dependent on the conditions of its formation, particularly the choice of solvent. Studies on the formation of organophosphonic acid SAMs on single-crystalline ZnO nanowire surfaces have revealed that the solvent's polarity plays a critical role. nih.gov When a relatively polar solvent like methanol (B129727) is used, undesirable byproducts, specifically layered zinc phosphonate structures, can form on the surface. nih.govacs.org This is attributed to a significant dissociation of Zn²⁺ ions from the ZnO surface into the solvent, which then react with the phosphonic acid to form these layered compounds. nih.govacs.org

In contrast, employing non-polar or weakly polar solvents, such as toluene (B28343) or tert-butyl alcohol, suppresses the dissociation of zinc ions. nih.gov This leads to the formation of well-defined, well-ordered SAM structures where the phosphonic acids exhibit a tridentate coordination to the ZnO surface, without the creation of detrimental byproducts. nih.gov

Table 1: Influence of Solvent Polarity on Phosphonic Acid SAM Formation on ZnO Nanowires

| Solvent | Relative Permittivity (εr) | Observed Outcome on ZnO Surface | Reference |

|---|---|---|---|

| Methanol | 32.6 | Formation of undesired layered zinc phosphonate byproducts | nih.govacs.org |

| Toluene | 2.379 | Formation of a well-defined SAM with tridentate coordination | nih.gov |

| tert-Butyl Alcohol | 11.22–11.50 | Formation of a well-defined SAM with tridentate coordination | nih.gov |

The phosphonic acid moiety has been shown to be a particularly effective anchor for forming robust SAMs on ZnO compared to other common anchoring groups like thiols. researchgate.net A direct comparison between n-hexanephosphonic acid and n-hexanethiol for modifying ZnO surfaces demonstrated the superiority of the phosphonic acid anchor. researchgate.net Quartz crystal microbalance (QCM) data revealed that a SAM from n-hexanephosphonic acid provided significant corrosion protection for ZnO against Brønsted acids, reducing the etch rate by a factor of more than nine compared to the bare surface. researchgate.net In contrast, monolayers formed from the analogous hexanethiol were found to be more defective and less protective. researchgate.net Furthermore, X-ray photoelectron spectroscopy (XPS) experiments indicated that SAMs formed from phosphonic acids were approximately twice as thick as those formed from hexanethiol, suggesting a more densely packed and ordered layer. researchgate.net

Analysis of Interfacial Charge Transfer and Electronic Hybridization

The electronic properties at the interface between a zinc phosphonate-based self-assembled monolayer and a substrate are crucial for the performance of electronic devices. The molecular orientation and electronic coupling within the SAM significantly influence interfacial charge transfer rates. nih.gov

Detailed studies on zinc phthalocyanine (B1677752) tethered to indium tin oxide (ITO) via a phosphonic acid linker (ZnPcPA) provide valuable insights into these processes. nih.gov In these systems, both monomeric and aggregated forms of the phthalocyanine molecules are observed within the monolayer. nih.gov Spectroelectrochemical methods, such as potential-modulated attenuated total reflectance (PM-ATR), have been used to quantify the kinetics of electron transfer at this interface. nih.gov

For the monomeric species within the ZnPcPA monolayer, the apparent rate constant for oxidation/reduction (ks,app) was found to be independent of the orientation of the phthalocyanine molecule. nih.gov However, for the aggregated phthalocyanine portion of the monolayer, a clear dependence on molecular orientation was discovered. Aggregates with an "in-plane" orientation relative to the substrate exhibited faster charge-transfer rates than those with an "upright" orientation. nih.gov These rates for the aggregated species are comparable to those required for efficient charge collection in organic photovoltaic devices. nih.gov

Table 2: Apparent Rate Constants (ks,app) for Electron Transfer in Zinc Phthalocyanine-Phosphonic Acid Monolayers on ITO

| Molecular Species | Orientation | Apparent Rate Constant (ks,app) (s-1) | Reference |

|---|---|---|---|

| Monomeric ZnPcPA | N/A (Independent of orientation) | 2 x 102 | nih.gov |

| Aggregated ZnPcPA | In-plane | 2 x 103 | nih.gov |

| Aggregated ZnPcPA | Upright | 7 x 102 | nih.gov |

Mechanistic Studies on Zinc Phosphonate Functionality

Corrosion Inhibition Mechanisms

The efficacy of phosphonic acid, zinc salt (1:1), as a corrosion inhibitor is attributed to a multifaceted mechanism that involves the formation of protective surface films, interference with electrochemical corrosion reactions, and synergistic interactions with other chemical species.

Formation of Protective Films and Passive Layers on Metal Surfaces

The primary corrosion inhibition function of zinc phosphonate (B1237965) is the formation of a durable, passive protective film on the metal surface, which acts as a physical barrier to corrosive elements. rsc.orgnih.gov This film is a complex, multi-component layer. Impedance studies have confirmed that a protective film is formed on the metal surface in the presence of the inhibitor. researchgate.netnih.gov

Upon exposure to an aqueous environment, alkyl phosphonates chemisorb onto the zinc surface, creating highly ordered nanoscale layers. nih.gov These layers are composed of zinc oxide (ZnO), zinc hydroxide (B78521) (Zn(OH)₂), and a phosphonate complex with Zn(II). nih.gov In the context of protecting steel, the mechanism involves the formation of a film comprising iron phosphates, Fe₂O₃, and FeO, which effectively shields the steel surface. researchgate.net The phosphating process converts the metal surface into a non-metallic, polycrystalline coating that can include iron, manganese, nickel, and zinc phosphates. researchgate.net The film's thickness can range from 30 to 400 nm, depending on the specific experimental conditions. scispace.com

The integrity and protective properties of this film are influenced by several factors, including the composition of the surface oxide layer, the concentration of the inhibitor, and the temperature. nih.govnih.gov This passivation layer effectively blocks the diffusion paths for water and aggressive ions, thereby increasing the metal's corrosion resistance. rsc.org

Anodic and Cathodic Inhibition Pathways in Aqueous Environments

Zinc phosphonate functions as a mixed inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.netacs.orgwikipedia.org

Cathodic Inhibition: Zinc is a cathodic inhibitor. The zinc ions (Zn²⁺) react with hydroxyl ions (OH⁻) produced at the cathodic sites to form insoluble zinc hydroxide (Zn(OH)₂). acs.orgwikipedia.org This precipitate deposits on the cathodic areas of the metal surface, forming a protective layer that restricts the access of oxygen and slows down the cathodic reaction.

Anodic Inhibition: The phosphonate component is primarily responsible for anodic inhibition. acs.org At anodic sites, where metal dissolution occurs (e.g., Fe → Fe²⁺ + 2e⁻), the phosphonate anions form complexes with the newly generated metal ions, such as Fe²⁺. wikipedia.org This interaction can lead to the formation of stable iron phosphates or iron-phosphonate complex salts that precipitate onto the anodic sites, stifling the metal dissolution process. wikipedia.org Studies have shown that the 2:1 zinc:HEDP complex can act as an anodic passivating inhibitor by forming an iron salt of the inhibitive complex anion at defects in the oxide film.

This dual-action mechanism, which addresses both electrochemical reactions simultaneously, is a key reason for the high efficiency of zinc phosphonate-based inhibitor systems.

Role of Chemisorption and Complex Compound Formation in Inhibitory Action

The formation of the protective film is initiated by the chemical adsorption (chemisorption) of phosphonate molecules onto the metal surface. nih.govnih.gov Phosphonates can adsorb readily onto metal surfaces, forming a layer that reduces the exposure of the active metal to the corrosive environment. This process involves the formation of strong covalent bonds between the inhibitor and the metal surface. For instance, studies on a zinc aminophosphonate inhibitor showed the formation of strong Fe–O–P–Zn–N(C) covalent bonds with the steel surface.

Following adsorption, complex compounds are formed. The phosphonate ligand can form complexes with dissolved zinc ions, and this interaction can be influenced by temperature, suggesting a chemical interaction rather than physical adsorption. nih.gov On a steel surface, the initially formed Zn²⁺-phosphonate complex can transform into a more stable Fe²⁺-phosphonate complex at local anodic sites. wikipedia.org The released Zn²⁺ ions then precipitate as Zn(OH)₂ at cathodic sites. wikipedia.org The resulting protective film is therefore a composite of these complexes and precipitates, such as [Zn(II)–PBTC–LBA] complexes, Zn(OH)₂, and iron oxides/hydroxides. nih.gov The stability of these metal-phosphonate complexes is a crucial factor in their effectiveness as corrosion inhibitors.

Synergistic Effects with Co-inhibitors (e.g., 1-hydroxyethane-1,1-diphosphonic acid (HEDP), Lactobionic Acid, Calcium Salts)

The performance of zinc phosphonate is often significantly enhanced when used in combination with other compounds, a phenomenon known as synergism. acs.orgwikipedia.org

With 1-hydroxyethane-1,1-diphosphonic acid (HEDP): The combination of zinc ions and HEDP is a widely studied synergistic system. The mixture effectively suppresses corrosion by forming a dense, stable adsorption film. HEDP forms coordination chelate structures with the zinc surface via its phosphonic acid groups, inhibiting both anodic and cathodic reactions. The combination allows for effective inhibition at lower concentrations than when either component is used alone. For example, one study found that a formulation of 300 ppm HEDP and 50 ppm Zn²⁺ provided 99% inhibition efficiency for mild steel. wikipedia.org The resulting protective film consists of an Fe²⁺-HEDP complex and Zn(OH)₂. wikipedia.org

With Lactobionic Acid (LBA): LBA has been identified as an excellent synergist for phosphonate-Zn(II) systems. researchgate.netacs.org The addition of LBA to the formulation allows for effective corrosion control with lower concentrations of both phosphonate and zinc, which is environmentally advantageous. nih.gov The ternary system acts as a mixed inhibitor, and the protective film formed is thought to contain a [Zn(II)–PBTC–LBA] complex. nih.gov

With Calcium Salts: Calcium ions can also exhibit a synergistic effect with phosphonate inhibitors, though their effectiveness can be lower than that of zinc. The mechanism is believed to be similar, involving the formation of protective films. However, the lower stability of calcium-phosphonate complexes compared to zinc- or iron-phosphonate complexes can sometimes result in the formation of less protective, soluble complexes.

The table below summarizes research findings on the inhibition efficiency of zinc phosphonate in combination with co-inhibitors.

| Inhibitor System | Metal | Environment | Inhibition Efficiency (%) | Reference |

| 300ppm HEDP + 50ppm Zn²⁺ | Mild Steel | 60ppm Chloride | 99% | wikipedia.org |

| PBTC + Zn²⁺ + Lactobionic Acid | Carbon Steel | Aqueous Environment | High (Specific % not stated) | researchgate.netacs.org |

Catalytic Reaction Mechanisms

While primarily known for corrosion inhibition, the structural characteristics of zinc phosphonates, particularly in their crystalline metal-organic framework (MOF) forms, also lend them to applications in heterogeneous catalysis.

Identification of Lewis Acid-Base Sites in Zinc Phosphonate Frameworks

The catalytic activity of zinc phosphonate frameworks is largely attributed to the presence of Lewis acid-base sites within their structure. nih.gov

Lewis Acid Sites: The metal centers—in this case, the zinc ions (Zn²⁺)—act as Lewis acid sites. nih.gov In the framework structure, these zinc ions can be coordinatively unsaturated, meaning they have open coordination sites that can accept electron pairs. nih.gov This Lewis acidity allows the zinc centers to activate electrophilic reactants by coordinating with them. The strength of this Lewis acidity can be tuned by altering the metal ions within the framework, which in turn influences catalytic activity and selectivity. nih.govrsc.org For instance, in the context of CO₂ cycloaddition, unsaturated zinc centers are the active Lewis acid sites that facilitate the ring-opening of epoxides. nih.gov

Lewis Base Sites: The oxygen atoms of the phosphonate groups (P-O) can function as Lewis basic sites. nih.gov These sites can activate nucleophilic reactants.

The simultaneous presence of both Lewis acid (Zn²⁺) and Lewis base (phosphonate oxygen) sites within the same structure allows for bifunctional catalysis, where both the electrophile and nucleophile are activated in close proximity, leading to enhanced reaction rates and selectivity. This synergistic mechanism is a key feature of the catalytic potential of zinc phosphonate materials.

Mechanistic Insights into Phosphoester Cleavage by Dinuclear Zinc Complexes

Dinuclear zinc(II) complexes serve as synthetic mimics of metallophosphatases and have been extensively studied to understand the cleavage of phosphoester bonds, which is a fundamental biological process. nih.govbeilstein-journals.org The catalytic efficiency of these complexes in hydrolyzing phosphomonoesters, like 4-nitrophenyl phosphate (B84403) (NPP), and phosphodiesters, such as bis(4-nitrophenyl)phosphate (BNPP), hinges on the cooperative action of the two zinc centers. nih.govnih.gov

The core of the mechanism involves the activation of a nucleophile, typically a metal-bound hydroxide, and the activation of the substrate through Lewis acid interactions. nih.govrsc.org The two Zn(II) ions in the complex can bind and decrease the pKa of a coordinated water molecule, facilitating the formation of a potent hydroxide nucleophile at physiological pH. nih.gov This hydroxide can then attack the phosphorus center of the ester.

Several mechanistic pathways have been proposed based on kinetic data and computational studies, such as Density Functional Theory (DFT). nih.govnih.gov

Stepwise vs. Concerted Mechanisms: One key area of investigation is whether the nucleophilic attack and the departure of the leaving group occur in a single, concerted step or through a two-step (stepwise) process involving a pentacoordinated phosphorus intermediate. nih.govrsc.org DFT studies on some systems suggest that a stepwise SN2-type reaction is the most favorable pathway. nih.gov This involves an addition-substitution reaction with an inversion of the phosphate's configuration. nih.gov

Role of Bridging Groups: A hydroxide bridging the two zinc centers is generally considered detrimental to its nucleophilicity. nih.gov Mechanisms where the nucleophile is a terminal hydroxide (bound to only one zinc ion) are often favored. nih.govrsc.org

Substrate Coordination: The substrate typically coordinates to the zinc centers. Bidentate coordination of the phosphomonoester to both Zn(II) ions has been found to be favorable in some models. nih.gov For phosphodiesters, a "one-point-binding" model, where the substrate initially binds to one zinc ion, has been identified as the preferred mode for constructing the initial reactant complex. nih.gov

The distance between the two zinc ions, dictated by the structure of the dinucleating ligand, is crucial for catalytic activity. For instance, a symmetric dizinc(II) complex with a shorter Zn(II)···Zn(II) distance demonstrated higher catalytic activity for NPP hydrolysis. nih.gov Michaelis-Menten type kinetics are often observed, allowing for the determination of key catalytic parameters. nih.gov

| Mechanistic Aspect | Description | Supporting Evidence/Observation |

|---|---|---|

| Nucleophile Activation | Binding of water to two Zn(II) ions lowers its pKa, generating a hydroxide nucleophile. nih.gov | Kinetic studies (pH-rate profiles) and DFT calculations. nih.govnih.gov |

| Reaction Pathway | Can be stepwise (via a pentacoordinated intermediate) or concerted. nih.govrsc.org | DFT calculations often favor a stepwise SN2-type pathway. nih.gov |

| Substrate Binding | Phosphoester coordinates to one or both zinc centers, activating the phosphorus atom for attack. nih.gov | Kinetic analysis and computational modeling. nih.govnih.gov |

| Structural Influence | The distance between Zn(II) ions and the ligand's geometry significantly impact catalytic efficiency. nih.gov | Comparison of catalytic rates (kcat) for complexes with different ligands. nih.govnih.gov |

Elucidation of Reaction Pathways in Heterogeneous Catalysis

Zinc phosphonate materials have emerged as stable and efficient heterogeneous catalysts for important industrial reactions, notably CO2 cycloaddition and biodiesel synthesis.

CO2 Cycloaddition

The cycloaddition of carbon dioxide (CO2) to epoxides to form cyclic carbonates is a 100% atom-economic reaction and a promising route for CO2 fixation. researchgate.netmdpi.com Zinc-based catalysts, including zinc phosphonates, are effective for this transformation. The catalytic mechanism generally requires the synergistic action of a Lewis acid site and a nucleophile (Lewis base). researchgate.netmdpi.com

The proposed reaction pathway involves several key steps:

Epoxide Activation: The Lewis acidic zinc center coordinates with the oxygen atom of the epoxide ring, polarizing it and making it more susceptible to nucleophilic attack. mdpi.comchim.it

Ring Opening: A nucleophile, often a halide anion from a co-catalyst, attacks one of the carbon atoms of the activated epoxide, leading to the opening of the ring and the formation of an alkoxide intermediate. chim.it

CO2 Insertion: The alkoxide anion then attacks the electrophilic carbon of the CO2 molecule. chim.it

Cyclization: An intramolecular cyclization occurs, forming the five-membered cyclic carbonate ring and regenerating the nucleophile for the next catalytic cycle. mdpi.com

The efficiency of zinc phosphonate catalysts is enhanced by features like large pore sizes, which can increase the concentration of substrates near the active sites. researchgate.net

| Step | Description | Role of Catalyst |

|---|---|---|

| 1. Epoxide Activation | Coordination of the epoxide's oxygen to the zinc center. mdpi.comchim.it | Zinc phosphonate acts as a Lewis acid. researchgate.net |

| 2. Nucleophilic Attack | A nucleophile (e.g., halide) attacks the epoxide ring. chim.it | Often facilitated by a co-catalyst. |

| 3. Ring Opening | Formation of a metal alkoxide intermediate. chim.it | Stabilizes the opened-ring structure. |

| 4. CO2 Insertion & Cyclization | The alkoxide attacks CO2, followed by ring-closing to yield the cyclic carbonate. mdpi.com | The catalyst is regenerated. |

Biodiesel Synthesis

In biodiesel production, zinc-based catalysts, including sulfonated zinc phosphonates, are used for the esterification of free fatty acids (FFAs) and the transesterification of triglycerides. researchgate.netresearchgate.net These heterogeneous catalysts offer advantages in terms of reusability and simplified product purification. bme.hu

The mechanism for transesterification catalyzed by zinc salts, acting as Lewis acids, is thought to involve the following:

Alcohol Coordination: The catalyst first coordinates to the alcohol nucleophile (e.g., methanol). researchgate.net

Ester Coordination: This is followed by a carboxylate shift and subsequent coordination to the carbonyl group of the triglyceride's ester linkage. researchgate.net

Nucleophilic Attack: The activated alcohol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Product Formation: The intermediate collapses, releasing a fatty acid methyl ester (FAME, i.e., biodiesel) and a diglyceride. The process repeats to convert the di- and monoglycerides.

For esterification of FFAs, the zinc catalyst activates the carboxylic acid, making it more susceptible to attack by the alcohol. google.com Porous sulfonated zinc phosphonates have shown remarkable catalytic activity for producing biodiesel from long-chain fatty acids even at room temperature. researchgate.net

Flame Retardancy Mechanisms

Phosphorus-based compounds, including zinc phosphonate, are effective halogen-free flame retardants that can exert their action in both the gas phase and the condensed (solid) phase during polymer combustion. nih.gov The specific mechanism depends on the polymer matrix and the chemical structure of the phosphorus compound. nih.govmdpi.com

Gas Phase Radical Quenching and Dilution Effects

The gas phase mechanism of phosphorus flame retardants involves flame inhibition, where the chain reactions of combustion are interrupted. nih.govspecialchem.com

Radical Quenching: During polymer pyrolysis, volatile phosphorus-containing species are released into the flame. nih.gov These species, particularly the PO• radical, are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion process in the gas phase. rsc.orgmdpi.com This replacement of highly reactive radicals with less effective ones slows down or stops the exothermic processes in the flame, leading to cooling and reduced heat production. nih.govspecialchem.com

Dilution Effect: The release of non-combustible gases from the decomposing flame retardant can also dilute the fuel/air mixture in the gas phase, further reducing the efficiency of combustion. researchgate.net

For this mechanism to be effective, the phosphorus compound must decompose and volatilize at a temperature that coincides with the pyrolysis of the polymer. nih.gov

Condensed Phase Char Formation and Stability Enhancement

In the condensed phase, the primary mechanism is the formation of a protective char layer on the surface of the burning material. nih.govspecialchem.com

Char Formation: Phosphorus compounds can act as acid precursors upon thermal decomposition. rsc.org These acidic species promote dehydration and cross-linking reactions within the polymer matrix, leading to the formation of a carbonaceous char. mdpi.com In blends of polyamide 11 with zinc phosphinate and lignin, the phosphinate decomposes to form phosphate compounds that promote the formation of a stable char. researchgate.netresearchgate.net

Barrier Effect: This char layer acts as a physical barrier. researchgate.net It insulates the underlying polymer from the heat of the flame, reduces the rate of heat transfer, and slows down further polymer degradation. specialchem.com It also hinders the transport of volatile, flammable pyrolysis products (fuel) to the flame and limits the access of oxygen to the polymer surface. researchgate.net

Influence on Polymer Thermal Decomposition Pathways

The presence of phosphonate-containing additives significantly alters the thermal decomposition pathway of the host polymer, shifting it away from the production of flammable volatiles towards the formation of stable char. mdpi.comdoi.org

Instead of undergoing chain scission and depolymerization to produce flammable monomers and oligomers, the polymer's degradation is redirected by the acidic species formed from the phosphonate. mdpi.comdoi.org For instance, in poly(methyl methacrylate) (PMMA), the incorporation of a phosphonate comonomer leads to a decomposition sequence involving transesterification, anhydride formation, and cyclization, which are char-forming reactions, thereby suppressing the typical depolymerization that yields flammable MMA monomer. doi.org

The decomposition of zinc phosphinate itself leads to the formation of phosphate compounds in the condensed phase, which are key to promoting this altered decomposition and charring mechanism. researchgate.net This interaction between the additive and the polymer matrix results in higher thermal stability and an increased amount of char residue at high temperatures. researchgate.netresearchgate.net

Advanced Applications of Zinc Phosphonate in Materials Science and Engineering

Corrosion Control Technologies

Zinc phosphonate (B1237965) has established itself as a critical component in modern corrosion protection strategies. It offers an environmentally acceptable alternative to traditional, more hazardous inhibitors like those based on chromate. mdpi.comgoogle.com Its mechanism of action typically involves the formation of a stable, passive film on the metal surface, which acts as a barrier to corrosive agents.

Zinc phosphonate is utilized in the formulation of anticorrosive pigments for paints and coatings. google.com These pigments work by interacting with the metal substrate to form a resilient protective layer. When incorporated into a coating matrix, such as epoxy or polyurethane, zinc phosphonate particles provide active corrosion inhibition. google.com The phosphonate anion can react with metal ions at the surface, forming a dense, insoluble passivation film. This film has high adhesion and hardness, effectively isolating the metal from its environment.

The protective mechanism is twofold: it provides a physical barrier and also passivates the metal surface electrochemically. google.com This dual action makes zinc phosphonate-based coatings particularly effective for protecting steel, iron, and other metal structures in harsh environments, including marine and industrial settings. google.com Furthermore, these pigments are compatible with a wide range of paint systems, including both solvent-based and modern water-based formulations, the latter being increasingly important due to environmental regulations. semanticscholar.orgscribd.com Studies on related zinc phosphate (B84403) pigments show they are effective replacements for traditional lead and chromium-containing compounds. semanticscholar.org

In industrial water treatment systems, the formation of mineral scale, particularly calcium carbonate, is a persistent issue that can lead to reduced efficiency and equipment failure. acs.org Zinc phosphonate is an effective scale inhibitor, functioning even at low concentrations. acs.org Its mechanism is based on the "threshold effect," where the phosphonate adsorbs onto the newly forming crystals of scale, distorting their growth and preventing them from agglomerating and depositing on surfaces. iyte.edu.tr

Zinc phosphonate acts as a sequestering agent, binding with metal ions like calcium and magnesium, which are responsible for hardness, and keeping them dissolved in the water. iyte.edu.tr This prevents their precipitation as scale on heat transfer surfaces, in pipelines, and within reverse osmosis membranes. Research has shown that zinc ions can be more effective than phosphate alone in reducing calcium precipitation, and the inhibitory effect of zinc appears to become stronger over time. acs.org This makes zinc phosphonate a reliable choice for maintaining the cleanliness and operational efficiency of cooling towers, boilers, and desalination plants. iyte.edu.tr

Table 1: Performance of Zinc Phosphonate as a Scale and Corrosion Inhibitor

| Application Area | Target Issue | Mechanism of Action | Key Benefits |

| Industrial Cooling Water | Scale (e.g., Calcium Carbonate) & Corrosion | Threshold inhibition, sequestration, formation of protective film | Maintains heat transfer efficiency, prevents blockages, extends equipment lifespan. acs.orgiyte.edu.tracs.org |

| Oilfield Water Systems | Mineral Scale (Carbonate & Sulfate) | High-efficiency chelation | Maintains optimal flow rates in pipelines, prevents pump blockages. acs.org |

| Water Distribution Systems | Calcium Carbonate Precipitation | Delays and prevents precipitation | Reduces flow restrictions and damage to plumbing fixtures. acs.org |